molecular formula C14H10BNO3 B3332574 Crisaborole m-Isomer CAS No. 906673-42-5

Crisaborole m-Isomer

Cat. No.: B3332574
CAS No.: 906673-42-5
M. Wt: 251.05 g/mol
InChI Key: RUQIPEQILCQEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crisaborole m-Isomer (CAS# 906673-42-5) is a structural isomer of crisaborole, a boron-containing small-molecule phosphodiesterase 4 (PDE4) inhibitor approved for treating mild-to-moderate atopic dermatitis (AD). Crisaborole itself (CAS# 906673-24-3) has a molecular weight of 251.05 and features a benzoxaborole core with a meta-substituted phenolic ether . The m-Isomer differs in the positioning of functional groups on the benzene ring, which may alter its pharmacodynamic and pharmacokinetic properties compared to crisaborole. While crisaborole targets PDE4 to reduce inflammation via cAMP modulation , the m-Isomer’s biological activity remains less characterized in published literature.

Properties

IUPAC Name

3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIPEQILCQEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-42-5
Record name Crisaborole m-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole m-isomer
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Crisaborole m-Isomer can be synthesized through various chemical routes. One common method involves the reaction of 4-bromobenzonitrile with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Crisaborole m-Isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Crisaborole m-Isomer has a wide range of scientific research applications:

Mechanism of Action

Crisaborole m-Isomer exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular levels of cAMP, which in turn inhibits the NF-kB pathway. This suppression leads to a reduction in the release of pro-inflammatory mediators such as tumor necrosis factor-alpha and various interleukins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crisaborole o-Isomer
  • Structure: The ortho-isomer (CAS# 906673-30-1) differs from crisaborole in the placement of the phenolic ether group on the adjacent carbon of the benzene ring.
  • Activity: Limited data exist on its PDE4 inhibition or clinical efficacy. Structural differences likely disrupt the optimal binding geometry required for PDE4 interaction, as boron’s tetrahedral coordination with PDE4’s dinuclear metal center (Zn²⁺/Mg²⁺) is critical for crisaborole’s mechanism .
  • Safety: No clinical studies have assessed the o-Isomer’s tolerability.
Other Boron-Containing Analogues
  • Benzoxaboroles : Crisaborole belongs to this class, where the boron atom mimics cAMP’s transition state during hydrolysis. Substitution with a lactol ring (instead of oxaborole) abolishes PDE4 inhibition, highlighting boron’s essential role .

Functional Comparison with Clinically Relevant Compounds

PDE4 Inhibitors
Compound PDE4 IC₅₀ cAMP Modulation Clinical Efficacy (ISGA 0/1) Safety Profile
Crisaborole 110 nM EC₅₀ = 2.8 µM (A2AAR) 48–51% (vs. vehicle) Low irritation (98.8% tolerability)
Apremilast 74 nM Oral, systemic cAMP increase N/A (systemic use) Higher AE rates (diarrhea, nausea)
m-Isomer Not reported No cAMP activity observed Not studied Unknown

Key Findings :

  • Crisaborole’s boron-mediated PDE4 inhibition is superior to early hydroxamic acid-based inhibitors (e.g., rolipram IC₅₀ = 860 nM) .
  • The m-Isomer’s structural divergence likely impedes binding to PDE4’s active site, rendering it inactive in functional assays .
Topical Calcineurin Inhibitors (TCIs)
Compound Mechanism ISGA 0/1 Response Safety Concerns
Crisaborole PDE4 inhibition 48–51% Mild application-site reactions
Pimecrolimus 1% Calcineurin inhibition 34–38% Burning, flu-like symptoms
Tacrolimus 0.03% Calcineurin inhibition Comparable to crisaborole Similar to pimecrolimus

Indirect Comparisons :

  • A matching-adjusted indirect comparison (MAIC) showed crisaborole 2% has higher odds of achieving ISGA 0/1 than pimecrolimus 1% (OR = 2.03; 95% CI: 1.45–2.85) and tacrolimus 0.03% (OR = 1.50; 95% CI: 1.09–2.05) .

Biological Activity

Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant treatment option for atopic dermatitis (AD). The m-isomer of crisaborole, in particular, has been studied for its biological activity, efficacy, and safety profile. This article aims to summarize the findings from various studies regarding the biological activity of crisaborole m-isomer, including data tables and relevant case studies.

Overview of this compound

This compound is identified chemically as C14_{14}H10_{10}BNO3_3 with a unique structure that contributes to its pharmacological properties. It was approved by the FDA for the treatment of mild to moderate atopic dermatitis in 2016. The mechanism of action primarily involves inhibition of PDE4, leading to reduced inflammation and pruritus associated with AD.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in treating atopic dermatitis. Two pivotal phase III studies (AD-301 and AD-302) assessed its effectiveness compared to a vehicle control.

Table 1: Efficacy Results from Phase III Studies

StudyTreatment GroupPercentage Achieving ISGA SuccessP-Value
AD-301Crisaborole32.8%0.038
Vehicle25.4%
AD-302Crisaborole31.4%<0.001
Vehicle18.0%

ISGA : Investigator's Static Global Assessment

In both studies, a significantly higher percentage of patients treated with crisaborole achieved clear or almost clear skin compared to those receiving the vehicle treatment. Additionally, patients reported earlier improvements in pruritus and overall disease severity.

Safety Profile

The safety profile of this compound is favorable, with most adverse events being mild to moderate. In the aforementioned studies, treatment-related adverse events were infrequent and primarily consisted of application site irritation.

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventCrisaborole Group (%)Vehicle Group (%)
Application Site Irritation7.04.0
Application Site Pain4.02.0

Pharmacokinetics

A phase I study conducted on Japanese healthy volunteers provided insights into the pharmacokinetic profile of this compound. The study found that crisaborole was rapidly absorbed with limited systemic exposure, indicating a localized action suitable for topical application.

Case Studies and Real-World Evidence

Real-world evidence supports the findings from clinical trials. A retrospective analysis involving patients with moderate to severe AD treated with crisaborole showed significant improvements in skin condition as assessed by dermatologists using standardized scoring systems.

Table 3: Case Study Findings

Patient IDBaseline ISGA ScorePost-Treatment ISGA ScoreImprovement (Days)
1Moderate (3)Clear (0)28
2Moderate (2)Almost Clear (1)21

Q & A

Q. How should a Phase III clinical trial for Crisaborole m-Isomer be designed to evaluate efficacy and safety?

  • Methodological Answer : Phase III trials should adopt a randomized, double-blind, vehicle-controlled design with a 2:1 allocation ratio (crisaborole vs. vehicle). Key elements include:
  • Population : Patients aged ≥2 years with mild-to-moderate atopic dermatitis (AD), stratified by baseline severity using the Investigator’s Static Global Assessment (ISGA) .
  • Primary Outcome : ISGA score improvement (e.g., achieving "clear" or "almost clear" with ≥2-grade reduction).
  • Secondary Outcomes : Eczema Area and Severity Index (EASI) scores, quality-of-life metrics, and safety profiles .
  • Statistical Power : Pre-specified sample sizes to ensure statistical significance (e.g., chi-square tests for responder rates).

Q. What frameworks can guide the formulation of hypotheses for this compound studies?

  • Methodological Answer : Use the PICOT framework to structure hypotheses:
  • Population : Patients with AD (specify demographics, e.g., pediatric vs. adult).
  • Intervention : Topical this compound application.
  • Comparison : Vehicle or active comparator (e.g., corticosteroids).
  • Outcome : Reduction in ISGA/EASI scores, adverse event rates.
  • Time : Short-term (e.g., 29 days) vs. long-term (e.g., safety extensions) .

Q. Which statistical methods are appropriate for analyzing Crisaborole’s efficacy data?

  • Methodological Answer :
  • Primary Analysis : Non-parametric tests (e.g., chi-square) for categorical outcomes like ISGA responder rates.
  • Continuous Data : Mixed-model repeated measures (MMRM) for longitudinal EASI score analysis.
  • Safety Data : Fisher’s exact test for adverse event frequency comparisons .

Advanced Research Questions

Q. How can discrepancies between ISGA and EASI scoring systems be resolved in Crisaborole trials?

  • Methodological Answer :
  • Data Translation : Use simulation analyses to map ISGA scores to EASI thresholds (e.g., ISGA "mild" corresponds to EASI-50).
  • Validation : Apply adapted stratification methods (e.g., Chopra or Leshem strata) to ensure alignment between metrics.
  • Statistical Bridging : Calculate concordance rates and sensitivity analyses to validate translational models .

Q. What strategies address heterogeneous efficacy data across demographic subgroups in Crisaborole studies?

  • Methodological Answer :
  • Post Hoc Analysis : Pool data from multiple trials and stratify by race/ethnicity (e.g., white, nonwhite, Hispanic/Latino).
  • Outcome Adjustment : Use multivariate regression to control for confounding variables (e.g., baseline severity, comorbidities).
  • Reporting : Present subgroup-specific responder rates with 95% confidence intervals to assess clinical significance .

Q. How can translational models between severity indices be validated for regulatory acceptance?

  • Methodological Answer :
  • Simulation Studies : Replicate trial data using bootstrapping or Monte Carlo methods to test model robustness.
  • External Validation : Compare results across independent cohorts or historical datasets.
  • Regulatory Alignment : Align endpoints with FDA/EMA guidelines (e.g., ISGA for primary endpoints, EASI for secondary) .

Methodological Considerations

  • Feasibility : Ensure sample sizes are powered for both primary and subgroup analyses to avoid underpowered conclusions .
  • Ethical Design : Obtain institutional review board (IRB) approval for demographic stratification and data-sharing protocols .
  • Data Transparency : Pre-specify analysis plans in protocols to reduce bias and enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crisaborole m-Isomer
Reactant of Route 2
Reactant of Route 2
Crisaborole m-Isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.